![molecular formula C42H53Fe2NP2 B6336362 cyclopenta-1,3-diene;(1R)-1-[2-[cyclopenta-2,4-dien-1-yl(phenyl)phosphanyl]cyclopenta-2,4-dien-1-yl]-N,N-dimethylethanamine;dicyclohexyl(cyclopenta-2,4-dien-1-yl)phosphane;iron(2+) CAS No. 1036373-39-3](/img/structure/B6336362.png)
cyclopenta-1,3-diene;(1R)-1-[2-[cyclopenta-2,4-dien-1-yl(phenyl)phosphanyl]cyclopenta-2,4-dien-1-yl]-N,N-dimethylethanamine;dicyclohexyl(cyclopenta-2,4-dien-1-yl)phosphane;iron(2+)
Overview
Description
The compound “cyclopenta-1,3-diene;(1R)-1-[2-[cyclopenta-2,4-dien-1-yl(phenyl)phosphanyl]cyclopenta-2,4-dien-1-yl]-N,N-dimethylethanamine;dicyclohexyl(cyclopenta-2,4-dien-1-yl)phosphane;iron(2+)” is a complex organometallic compound. Organometallic compounds are characterized by the presence of metal-carbon bonds, which impart unique chemical and physical properties. This particular compound features iron as the central metal atom, coordinated with various organic ligands.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of iron with cyclopenta-1,3-diene and other ligands. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Common reagents include iron(II) chloride or iron(II) bromide, which react with the organic ligands in the presence of a reducing agent like sodium or potassium.
Industrial Production Methods
Industrial production of such organometallic compounds may involve large-scale reactions in specialized reactors. The process must ensure high purity and yield, often achieved through careful control of temperature, pressure, and reaction time. Purification steps, such as recrystallization or chromatography, are essential to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The iron center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced, often leading to changes in the coordination environment of the iron atom.
Substitution: Ligands coordinated to the iron can be substituted with other ligands.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, oxygen, or other peroxides.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Phosphines, amines, or other ligands.
Major Products Formed
The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield iron(III) complexes, while reduction could produce iron(0) species.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a catalyst in various organic reactions, such as hydrogenation, polymerization, and cross-coupling reactions. Its unique coordination environment allows for selective activation of substrates.
Biology and Medicine
In biological and medical research, organometallic compounds like this one are explored for their potential as therapeutic agents. They may exhibit anticancer, antimicrobial, or antiviral properties due to their ability to interact with biological molecules.
Industry
Industrially, such compounds are used in the synthesis of fine chemicals, pharmaceuticals, and materials. Their catalytic properties make them valuable in processes that require high efficiency and selectivity.
Mechanism of Action
The mechanism of action of this compound involves the interaction of the iron center with substrates. The iron atom can facilitate electron transfer, bond formation, and bond cleavage, depending on the reaction. Molecular targets include organic molecules with functional groups that can coordinate to the iron center.
Comparison with Similar Compounds
Similar Compounds
Ferrocene: Another iron-containing organometallic compound with a sandwich structure.
Iron pentacarbonyl: A simple iron carbonyl complex used in various catalytic processes.
Iron(II) chloride: A common iron salt used as a precursor in the synthesis of organometallic compounds.
Uniqueness
The uniqueness of the compound lies in its specific ligand environment, which imparts distinct chemical reactivity and stability. Compared to simpler iron complexes, this compound offers more versatility in catalytic applications and potential biological activity.
Properties
IUPAC Name |
cyclopenta-1,3-diene;(1R)-1-[2-[cyclopenta-2,4-dien-1-yl(phenyl)phosphanyl]cyclopenta-2,4-dien-1-yl]-N,N-dimethylethanamine;dicyclohexyl(cyclopenta-2,4-dien-1-yl)phosphane;iron(2+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22NP.C17H26P.C5H5.2Fe/c1-16(21(2)3)19-14-9-15-20(19)22(18-12-7-8-13-18)17-10-5-4-6-11-17;1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;1-2-4-5-3-1;;/h4-16H,1-3H3;7-8,13-16H,1-6,9-12H2;1-5H;;/q-2;2*-1;2*+2/t16-,22?;;;;/m1..../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHRELGUZPHGAM-OOGDEREYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC([C-]1C=CC=C1P([C-]2C=CC=C2)C3=CC=CC=C3)N(C)C.C1CCC(CC1)P(C2CCCCC2)[C-]3C=CC=C3.[CH-]1C=CC=C1.[Fe+2].[Fe+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C-]1C=CC=C1P([C-]2C=CC=C2)C3=CC=CC=C3)N(C)C.C1CCC(CC1)P(C2CCCCC2)[C-]3C=CC=C3.[CH-]1C=CC=C1.[Fe+2].[Fe+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H53Fe2NP2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746440 | |
| Record name | Iron(2+) cyclopenta-2,4-dien-1-ide 2-[(cyclopenta-2,4-dien-1-id-1-yl)(phenyl)phosphanyl]-1-[(1R)-1-(dimethylamino)ethyl]cyclopenta-2,4-dien-1-ide 1-(dicyclohexylphosphanyl)cyclopenta-2,4-dien-1-ide (2/1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
745.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952586-19-5 | |
| Record name | Iron(2+) cyclopenta-2,4-dien-1-ide 2-[(cyclopenta-2,4-dien-1-id-1-yl)(phenyl)phosphanyl]-1-[(1R)-1-(dimethylamino)ethyl]cyclopenta-2,4-dien-1-ide 1-(dicyclohexylphosphanyl)cyclopenta-2,4-dien-1-ide (2/1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![acetic acid;(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid](/img/structure/B6336280.png)
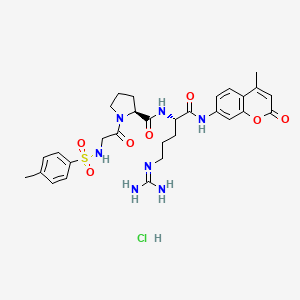

![[4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;dichlororuthenium;(1S,2S)-1,2-diphenylethane-1,2-diamine](/img/structure/B6336305.png)
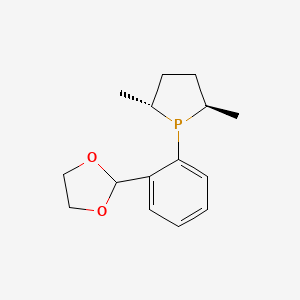

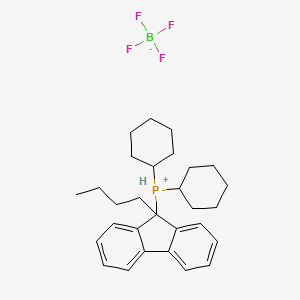
![Dichlorobis[2-(DI-T-butylphosphino)ethylamine]ruthenium(II)](/img/structure/B6336333.png)
![((4R,5R)-(+)-O-[1-Benzyl-1-(5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)-2-phenylethyl] (diphenylphosphinite)(1,5-COD)iridium(I) tetrakis(3,5-bis(trifluoromethyl)phenylborate](/img/structure/B6336335.png)
![Dichlorobis[3-(diphenylphosphino]propylamine]ruthenium(II)](/img/structure/B6336345.png)
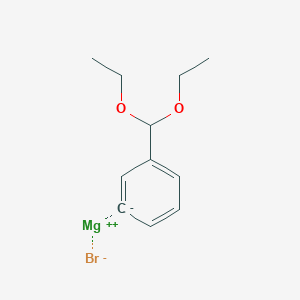
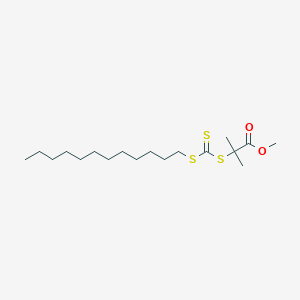
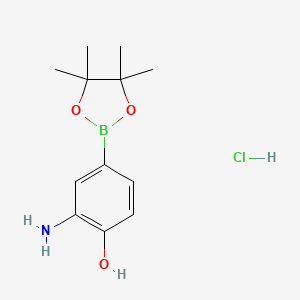
![[4-Oxo-4-(4-oxobutan-2-yloxy)butan-2-yl] 3-hydroxybutanoate](/img/structure/B6336388.png)
